Voglibose-13C3

Description

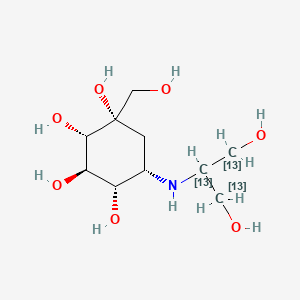

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO7 |

|---|---|

Molecular Weight |

270.25 g/mol |

IUPAC Name |

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxy(1,2,3-13C3)propan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1/i2+1,3+1,5+1 |

InChI Key |

FZNCGRZWXLXZSZ-FDYCCQPNSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N[13CH]([13CH2]O)[13CH2]O |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Voglibose 13c3

Chemoenzymatic and Total Synthesis Routes of Voglibose (B1684032)

Voglibose is an N-substituted derivative of valiolamine (B116395), a branched-chain aminocyclitol, and functions as a potent inhibitor of α-glucosidase enzymes. taylorandfrancis.comresearchgate.netnih.gov Its complex structure, featuring five contiguous stereocenters, presents a considerable synthetic challenge. acs.org Consequently, several total synthesis and chemoenzymatic strategies have been developed to produce this important compound.

One of the most efficient methods is a concise asymmetric total synthesis that begins with an O-arylated lactic acid derivative. acs.orgfigshare.com This seven-step process utilizes an oxidative phenol (B47542) dearomatization reaction and employs a chiral auxiliary to control the stereochemistry of the molecule. acs.orgacs.org

Another prominent strategy involves the synthesis of voglibose from key intermediates such as valiolamine or validamine. chemicalbook.comnih.gov Valiolamine itself can be produced through various routes, including fermentation or total synthesis from precursors like D-glucose or (-)-quinic acid. taylorandfrancis.comchemicalbook.com The conversion of valiolamine to voglibose proceeds via an intermediate called valiolone (B1221878). chemicalbook.com This valiolone is then reacted with 2-amino-1,3-propanediol (B45262) (also known as serinol) in a reductive amination step to yield the final voglibose molecule. chemicalbook.comgoogle.com Chemoenzymatic methods, which leverage enzymes for specific transformations, are also widely used in the synthesis of complex carbohydrates and their derivatives, highlighting a potential route for voglibose synthesis. biorxiv.orgacs.orgacs.org

Table 1: Comparison of Major Voglibose Synthesis Routes This table is interactive. You can sort and filter the data.

| Starting Material | Key Intermediate | Key Reactions/Features | Reference |

|---|---|---|---|

| O-arylated lactic acid derivative | Dienone | Asymmetric synthesis, oxidative phenol dearomatization, chiral auxiliary. | acs.orgfigshare.comacs.org |

| Valiolamine | Valiolone | Reductive amination with 2-amino-1,3-propanediol. | chemicalbook.comgoogle.com |

| D-glucose | Valiolamine | Ferrier rearrangement. | chemicalbook.com |

| Validamine | Voglibose | Stereoselective conversion. | nih.gov |

Targeted Isotopic Incorporation Techniques for 13C3 Labeling

Voglibose-13C3 is an isotopically labeled version of voglibose, designed for use as an internal standard in quantitative analysis or to trace metabolic pathways. impurity.com Its molecular formula, C₇¹³C₃H₂₁NO₇, confirms the incorporation of three carbon-13 atoms. impurity.comaxios-research.com The strategic placement of these labels is crucial for its application and is achieved through the synthesis of labeled precursors.

Precursor Synthesis and Regiospecific 13C Introduction

The regiospecific introduction of the ¹³C₃ label into the voglibose structure is accomplished by utilizing a labeled precursor in the final stages of synthesis. The most logical and cost-effective strategy involves the synthesis of ¹³C₃-labeled 2-amino-1,3-propanediol. copernicus.org This labeled precursor contains the three-carbon backbone that will form the N-substituted side chain of the final voglibose molecule.

This ¹³C₃-labeled serinol is then introduced into the main molecular scaffold via the established reductive amination reaction with valiolone. chemicalbook.comgoogle.com This approach ensures that the ¹³C atoms are located specifically on the dihydroxypropylamino moiety, providing a distinct mass shift for analytical detection without altering the core structure responsible for its biological activity. This late-stage introduction of the isotopic label is a common strategy in medicinal chemistry to efficiently produce labeled compounds. copernicus.org

Table 2: Precursors for Unlabeled and Labeled Voglibose Synthesis This table is interactive. You can sort and filter the data.

| Final Product | Key Intermediate 1 | Key Intermediate 2 (Side Chain) | Labeling Status |

|---|---|---|---|

| Voglibose | Valiolone | 2-amino-1,3-propanediol | Unlabeled |

| This compound | Valiolone | 2-amino-1,3-propanediol-1,2,3-13C3 | Labeled |

Purification and Characterization of Labeled Intermediates and Final Compound

The purification and characterization of this compound and its intermediates require precise analytical techniques to ensure identity, purity, and correct isotopic incorporation.

Purification: Due to the high polarity of voglibose and the potential presence of diastereomers from the synthesis, High-Performance Liquid Chromatography (HPLC) is the method of choice for purification. acs.org Analytical methods often rely on HPLC coupled with either Refractive Index (RI) detection or post-column derivatization to enable fluorescence detection, as the molecule itself lacks a strong UV chromophore. europeanpharmaceuticalreview.comchromatographyonline.comeurjchem.com

Characterization: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of this compound. The resulting mass spectrum will show a molecular ion peak that is 3 atomic mass units higher than that of unlabeled voglibose, confirming the successful incorporation of the three ¹³C isotopes. romerlabs.comnih.gov

Nuclear Magnetic Resonance (NMR): ¹³C-NMR spectroscopy is used to verify the exact location of the isotopic labels. The spectrum of this compound will exhibit significantly enhanced signals corresponding to the three carbon atoms of the dihydroxypropylamino side chain, confirming the regiospecificity of the labeling strategy. mdpi.comresearchgate.net

Table 3: Analytical Techniques for this compound This table is interactive. You can sort and filter the data.

| Technique | Purpose | Expected Outcome for this compound | Reference |

|---|---|---|---|

| HPLC | Purification and Purity Assessment | Isolation of the pure compound, separation from diastereomers. | acs.orglcms.cz |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular weight of 270.25 g/mol, which is +3 Da compared to unlabeled voglibose. | axios-research.comromerlabs.com |

| 13C-NMR Spectroscopy | Confirmation of Label Position | Intense signals for the three carbons in the N-substituted side chain. | mdpi.comresearchgate.net |

Derivatization Chemistry of Voglibose for Enhanced Analytical Utility

The inherent lack of a UV-absorbing chromophore in the voglibose molecule makes its quantitative analysis challenging using standard spectrophotometric methods. europeanpharmaceuticalreview.comeurjchem.com To overcome this limitation, derivatization chemistry is employed to introduce a detectable tag onto the molecule.

Synthesis of Analytical Probes and Conjugates

Post-column derivatization in HPLC is a widely adopted strategy for the analysis of voglibose. chromatographyonline.comlcms.cz The Japanese Pharmacopoeia specifies a method where, after chromatographic separation, voglibose is mixed with a reaction solution containing taurine (B1682933) and sodium periodate (B1199274) at elevated temperatures. lcms.cz This reaction yields a fluorescent derivative that can be sensitively detected.

Another derivatization technique involves the use of potassium ferricyanide-Fe(III) as a reagent. gsconlinepress.com This reaction produces a colored complex, Prussian blue, allowing for the spectrophotometric determination of voglibose in the visible range. gsconlinepress.com These derivatization methods create analytical probes that significantly improve the limit of detection and quantification for voglibose in various samples.

Stereochemical Considerations in Voglibose Synthesis and Derivatization

The presence of five contiguous stereocenters in voglibose means that controlling the stereochemistry is a critical aspect of its synthesis. acs.org The development of stereoselective synthetic routes is paramount to ensure the formation of the desired biologically active isomer. acs.orgnih.gov

Synthetic Control: Strategies such as using chiral auxiliaries, as seen in the synthesis from O-arylated lactic acid, are employed to guide the stereochemical outcome of key reactions. acs.orgacs.org The stereoselective synthesis of the valiolamine intermediate is another crucial approach. google.com

Challenging Steps: Certain steps, such as the sodium borohydride (B1222165) reduction of the ketone in the valiolone intermediate, can be less stereoselective and may produce a mixture of diastereomers. acs.org Similarly, hydrogenation steps must be carefully optimized to yield the correct stereoisomer. nih.gov This necessitates robust purification methods like HPLC to isolate the desired product. acs.org

Derivatization: Any chemical derivatization must be conducted under mild conditions to prevent the isomerization or degradation of the stereochemically sensitive voglibose molecule, ensuring that the analysis accurately reflects the concentration of the correct isomer.

Advanced Analytical Methodologies and Quantitative Research Applications Utilizing Voglibose 13c3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and accuracy. biopharmaservices.comijrar.com The use of Voglibose-13C3 in conjunction with LC-MS/MS has significantly advanced the quantitative analysis of voglibose (B1684032) in various matrices.

Development of Highly Sensitive and Selective LC-MS/MS Methods for this compound

The development of robust LC-MS/MS methods is crucial for the accurate determination of voglibose. Researchers have focused on optimizing chromatographic conditions and mass spectrometric parameters to achieve high sensitivity and selectivity. For instance, a method for the simultaneous determination of alogliptin (B1666894) and voglibose in human plasma utilized a Welchrom XB C18 column with an isocratic mobile phase of 5 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (50:50 v/v). omicsonline.org This method demonstrated a short chromatographic run time of 3.0 minutes, with voglibose eluting at approximately 0.8 minutes. omicsonline.org

Another study detailed an LC-MS/MS method for voglibose in tablet formulations using a C18 column and a mobile phase of methanol (B129727) and water (2:3, v/v). nih.gov Detection was performed in electrospray ionization (ESI) mode with multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net The selection of appropriate precursor and product ions is a critical step in method development. For voglibose, a common transition monitored is m/z 268.1 -> fragment ions. researchgate.net

The sensitivity of these methods is often highlighted by low limits of detection (LOD) and quantification (LOQ). One validated method for voglibose in tablets reported an LOD of 1.5 ηg/mL and an LOQ of 3.0 ηg/mL, demonstrating its suitability for analyzing low-dose formulations. researchgate.netresearchgate.net

Table 1: Exemplary LC-MS/MS Method Parameters for Voglibose Analysis

| Parameter | Method 1 omicsonline.org | Method 2 nih.gov | Method 3 researchgate.net |

|---|---|---|---|

| Column | Welchrom XB C18 (50 x 4.6 mm, 5 µm) | Agilent ZORBAX Eclipse Plus C18 (2.1x150mm 3.2µm) | Not Specified |

| Mobile Phase | 5 mM Ammonium formate: Acetonitrile (50:50 v/v) | Methanol: Water (2:3, v/v) | Not Specified |

| Flow Rate | 0.70 ml/min | 0.25 ml/min | Not Specified |

| Ionization Mode | ESI | ESI | ESI (Positive Mode) |

| Detection Mode | Not Specified | MRM | MRM |

| Retention Time | ~0.8 min | Not Specified | < 5 min |

| Linearity Range | 2.03-203 ng/mL (in plasma) | 1.5804-2.6340 µg/ml | 25.0-1200 ηg/mL |

| LOD/LOQ | Not Specified | LOD: 2.91 µg/mL, LOQ: 9.7 µg/mL | LOD: 1.5 ηg/mL, LOQ: 3.0 ηg/mL |

Use of this compound as an Internal Standard in Quantitative Assays

The "gold standard" for quantitative bioanalysis is the use of stable isotope-labeled (SIL) internal standards. biopharmaservices.com this compound, as a SIL internal standard, is chemically identical to the analyte of interest, voglibose, but has a different mass due to the incorporated 13C atoms. biopharmaservices.comchiron.no This property allows it to be distinguished by the mass spectrometer while co-eluting with the analyte during chromatography.

The primary function of an internal standard is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. biopharmaservices.comscioninstruments.com By adding a known amount of this compound to each sample at an early stage, any loss of analyte during extraction or inconsistencies in instrument response will affect both the analyte and the internal standard to the same extent. biopharmaservices.com The final quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which provides a more accurate and precise measurement. scioninstruments.com

The use of a SIL internal standard like this compound is particularly advantageous in minimizing matrix effects, which are a common source of variability in bioanalytical methods. biopharmaservices.comnih.gov Matrix effects arise from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov Because this compound has the same physicochemical properties as voglibose, it is affected by the matrix in the same way, thus correcting for these effects. biopharmaservices.com

Isotope Dilution Mass Spectrometry for Absolute Quantitation

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a direct route to SI-traceable measurements, enabling the absolute quantitation of an analyte. europa.eunist.gov When using this compound, the principle of IDMS involves adding a known amount of the labeled standard to a sample containing an unknown amount of unlabeled voglibose. After allowing the labeled and unlabeled compounds to equilibrate, the mixture is analyzed by mass spectrometry.

The key to IDMS is the measurement of the isotope ratio of the analyte. canada.ca By measuring the ratio of the signal from the unlabeled voglibose to the signal from the this compound, and knowing the amount of the labeled standard added, the exact amount of the unlabeled voglibose in the original sample can be calculated with high accuracy and precision. nist.gov

A common approach in IDMS involves creating a calibration curve by plotting the measured isotope ratios of mixtures containing varying known ratios of the analyte and the isotopic internal standard. canada.ca This allows for the determination of the unknown concentration in a sample by interpolating its measured isotope ratio on the calibration curve. The use of a rational function, such as the Padé researchgate.netresearchgate.net approximant, can accurately describe the potential non-linear relationship in the isotope dilution curve. canada.ca

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS is more commonly employed for polar compounds like voglibose, GC-MS can also be a powerful analytical tool, particularly when coupled with appropriate sample preparation techniques. chemrxiv.org GC-MS is well-established for the analysis of volatile and semi-volatile compounds. chemrxiv.orgajol.info

Sample Preparation and Derivatization for GC-MS Analysis

A significant challenge in analyzing polar compounds like voglibose by GC-MS is their low volatility and thermal instability. nih.gov Therefore, a crucial step in the analytical workflow is derivatization, a chemical reaction that converts the polar functional groups of the analyte into less polar, more volatile, and more thermally stable derivatives. nih.gov

Common derivatization reagents for compounds with hydroxyl and amine groups, such as voglibose, include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or reagents for forming esters and ethers. nih.govcopernicus.org For instance, amino acids, which share functional group similarities with voglibose, are often derivatized to their methyl esters followed by conversion to pentafluoropropionyl (PFP) derivatives for GC-MS analysis. nih.gov The choice of derivatization agent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure complete and reproducible derivatization.

Sample preparation for GC-MS analysis from biological matrices typically involves extraction steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and remove interfering substances before the derivatization process. mdpi.com

Applications in Complex Biological Matrices

The analysis of voglibose and its metabolites in complex biological matrices like blood, plasma, urine, or tissue presents significant analytical challenges due to the presence of numerous endogenous compounds that can interfere with the analysis. mdpi.comresearchgate.net GC-MS, with its high chromatographic resolution and the mass selectivity of the detector, can effectively separate the derivatized analyte from matrix components. mdpi.com

The use of this compound as an internal standard is equally critical in GC-MS analysis of biological samples. nih.gov It is added to the sample prior to extraction and derivatization, thereby accounting for any variability or loss during these steps, as well as during the chromatographic run and detection. This ensures the accuracy and reliability of the quantitative results, which is essential for applications such as pharmacokinetic studies and therapeutic drug monitoring. The selection of specific ions for monitoring in selected ion monitoring (SIM) or full-scan mode further enhances the selectivity and sensitivity of the GC-MS method for analyzing voglibose in these complex environments. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Voglibose |

| This compound |

| Alogliptin |

| Acetonitrile |

| Methanol |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Metabolic Studies

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of molecules and monitoring metabolic processes. The incorporation of carbon-13 (¹³C) isotopes into Voglibose enhances its utility in NMR-based studies.

¹³C-NMR for Isotopic Enrichment Verification

Verifying the successful incorporation and position of ¹³C atoms within the Voglibose molecule is the foundational step for all subsequent isotopic studies. ¹³C-NMR spectroscopy is the definitive method for this purpose. The natural abundance of ¹³C is approximately 1.1%, making the signals from an unlabeled compound weak. univr.it In this compound, the intentional enrichment with three ¹³C atoms results in significantly enhanced and specific signals in the ¹³C-NMR spectrum.

This technique allows researchers to confirm the exact locations of the isotopic labels, ensuring the integrity of the tracer for metabolic studies. frontiersin.org The process involves acquiring ¹³C-NMR spectra of the labeled compound and comparing them to the spectra of an unlabeled Voglibose standard. The notable increase in signal intensity at specific chemical shifts corresponding to the labeled carbon atoms provides direct evidence of successful enrichment. semanticscholar.org Achieving high levels of isotopic incorporation is crucial for the sensitivity of heteronuclear NMR experiments. nih.gov

Elucidation of Metabolic Transformations via ¹³C Label Tracking

Once isotopic enrichment is verified, this compound can be used as a tracer to follow its metabolic fate. As the labeled compound is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By using techniques like ¹³C-NMR and mass spectrometry, researchers can track the appearance of the ¹³C label in different molecules over time, thereby mapping the metabolic pathways involved. biorxiv.orgnih.gov

For instance, if this compound undergoes degradation, the resulting smaller molecules will retain the ¹³C labels. Analysis of biological samples (e.g., plasma, tissue extracts) using ¹³C tracer analysis can identify these labeled metabolites, providing insights into the biotransformation processes of Voglibose. biorxiv.orgnih.gov This methodology has been successfully applied in various metabolic studies to trace the flow of carbon atoms through complex biochemical networks. nih.govdiva-portal.org The distinct labeling patterns observed in metabolites can reveal the activity of specific metabolic pathways. nih.gov

Chromatographic Separation Techniques (HPLC, UPLC, HPTLC) for Voglibose and its Isotopologues

Chromatographic methods are indispensable for separating Voglibose and its isotopologues from complex biological matrices and for quantifying their concentrations. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most utilized techniques.

Method Development and Optimization for Isotopic Resolution

Developing chromatographic methods that can resolve this compound from its unlabeled counterpart is a significant challenge due to their identical physicochemical properties. However, these methods are crucial for separating Voglibose from other compounds in a sample.

HPLC and UPLC: Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of Voglibose. ijpcbs.comresearchgate.netjddtonline.info Method development often involves optimizing the mobile phase composition, pH, column type, and flow rate to achieve the best separation. For instance, a mobile phase of acetonitrile and water on a C18 column is frequently used. pharmacophorejournal.comeurjchem.com UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. researchgate.netgoogleapis.com Since Voglibose lacks a strong chromophore for UV detection, derivatization with agents like taurine (B1682933) and sodium periodate (B1199274) can be used to enhance its detectability at specific wavelengths, such as 282 nm. researchgate.netresearchgate.net

HPTLC: HPTLC provides a simpler, faster, and more cost-effective alternative for the quantification of Voglibose. researchgate.netinnovareacademics.insbmu.ac.ir A typical HPTLC method involves spotting the sample on a silica (B1680970) gel plate and developing it with a suitable mobile phase, such as a mixture of toluene, ethyl acetate, methanol, and ammonia. researchgate.netinnovareacademics.in Densitometric scanning at a specific wavelength is then used for quantification. sbmu.ac.irresearchgate.net

The following table summarizes typical chromatographic conditions for Voglibose analysis:

| Parameter | HPLC | HPTLC |

| Stationary Phase | C18 Column (e.g., 250 x 4.6 mm, 5 µm) | Pre-coated Silica Gel 60 F254 Plates |

| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) pharmacophorejournal.com or Acetonitrile:Methanol:Ammonia sbmu.ac.ir | Toluene:Ethyl Acetate:Methanol:Ammonia (e.g., 5:4:1.5:0.2 v/v/v/v) researchgate.netinnovareacademics.in |

| Flow Rate | 1.0 mL/min pharmacophorejournal.com | N/A |

| Detection | UV at ~272-284 nm (often after derivatization) pharmacophorejournal.comsbmu.ac.ir or Refractive Index Detection eurjchem.com | Densitometric scanning at ~284-292 nm researchgate.netinnovareacademics.insbmu.ac.ir |

| Retention Time (Rt) / Retention Factor (Rf) | ~3.17 min pharmacophorejournal.com | ~0.26 - 0.66 researchgate.netsbmu.ac.ir |

Validation of Analytical Methods for Research Purity and Quantification

Validation of analytical methods is essential to ensure their accuracy, precision, and reliability for research purposes, as stipulated by guidelines from the International Council for Harmonisation (ICH). researchgate.netinnovareacademics.inafjbs.com

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a specified range. For Voglibose, linearity has been established in ranges such as 10-70 µg/mL for HPLC and 100-450 ng/spot for HPTLC. pharmacophorejournal.comsbmu.ac.ir

Precision: This assesses the closeness of agreement between a series of measurements. It is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). Low relative standard deviation (RSD) values (typically <2%) indicate good precision. researchgate.netsbmu.ac.ir

Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard drug is added to a sample and the recovery percentage is calculated. Recoveries for Voglibose are typically expected to be within 98-102%. ijpcbs.comafjbs.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. pharmacophorejournal.comeurjchem.comsbmu.ac.ir

Specificity: The method must be able to selectively quantify the analyte in the presence of other components like impurities or excipients. afjbs.com

The table below presents typical validation parameters for Voglibose analytical methods:

| Validation Parameter | HPLC | HPTLC |

| Linearity Range | 10-70 µg/mL pharmacophorejournal.com | 100-450 ng/spot sbmu.ac.ir |

| Correlation Coefficient (r²) | >0.999 pharmacophorejournal.com | >0.99 sbmu.ac.ir |

| Intra-day Precision (%RSD) | <0.77% pharmacophorejournal.com | 0.17-0.69% sbmu.ac.ir |

| Inter-day Precision (%RSD) | <0.77% pharmacophorejournal.com | 0.20-0.29% sbmu.ac.ir |

| Accuracy (% Recovery) | 98.89-100.30% pharmacophorejournal.com | 96.24±0.20% sbmu.ac.ir |

| LOD | 0.037 µg/mL pharmacophorejournal.com | 40 ng/spot sbmu.ac.ir |

| LOQ | 0.114 µg/mL pharmacophorejournal.com | 100 ng/spot sbmu.ac.ir |

Based on a comprehensive search of available scientific literature, there is no specific information regarding "this compound" and its use in the mechanistic and preclinical investigations outlined in your request. The research findings for the isotopically labeled compound "this compound" in the specific contexts of in vitro metabolic pathway elucidation, the role of gut microbiota in its biotransformation in non-human models, and the identification of its microbial metabolites using 13C3 tracers are not available in the public domain.

Therefore, it is not possible to generate an article that is scientifically accurate and adheres to the strict outline and content inclusions you have provided. Any attempt to do so would be speculative and would not be based on verifiable research.

Mechanistic and Preclinical Investigations of Voglibose Metabolism and Biological Interactions Utilizing Stable Isotopes

Investigation of Enzyme Inhibition Mechanisms Using Labeled Substrates

The use of isotopically labeled compounds like Voglibose-13C3 is instrumental in elucidating the intricate mechanisms of enzyme inhibition. This approach provides a powerful tool to trace the metabolic fate of the inhibitor and to characterize its interaction with the target enzyme at a molecular level.

Alpha-Glucosidase Inhibition Kinetics and Binding Site Characterization

Voglibose (B1684032) is a potent inhibitor of α-glucosidases, enzymes that are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. nih.govmdpi.com By hindering this process, voglibose effectively delays glucose absorption and mitigates postprandial hyperglycemia. nih.govmdpi.com The inhibitory action of voglibose is reversible and competitive, meaning it vies with the natural substrate for the active site of the enzyme. nih.gov

Kinetic studies have demonstrated that voglibose exhibits a significantly higher inhibitory activity against maltase and sucrase compared to acarbose (B1664774). nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, further underscore the potency of voglibose. For instance, the IC50 of voglibose for maltase is approximately 77.50 µM, and for sucrase, it is around 108.54 µM, both of which are lower than those of acarbose. mdpi.com The inhibition mechanism is often of a mixed type, involving both competitive and non-competitive components. scielo.brmdpi.com

The utilization of this compound in these studies would allow for a more precise determination of binding affinities and dissociation constants through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The isotopic label serves as a probe to monitor the inhibitor's binding and unbinding events, providing a clearer picture of the enzyme-inhibitor complex dynamics.

Molecular Docking and Computational Chemistry Studies of Enzyme-Voglibose Interactions

Molecular docking and computational chemistry are powerful in silico tools that complement experimental data by providing a three-dimensional visualization of the interaction between a ligand and its target protein. indexcopernicus.commdpi.com These studies have been employed to understand how voglibose binds to the active site of α-glucosidase. indexcopernicus.commdpi.com

Docking simulations reveal that voglibose forms stable complexes with α-glucosidase, primarily through hydrogen bonding with key amino acid residues in the enzyme's active site. mdpi.comresearchgate.net These interactions are crucial for the inhibitory activity of the drug. For example, studies have identified specific amino acid residues, such as those in the binding pocket of α-glucosidase, that play a critical role in anchoring the voglibose molecule. mdpi.com The binding energy of the voglibose-α-glucosidase complex has been calculated to be significant, indicating a strong and stable interaction. mdpi.com

The use of this compound in conjunction with computational models can further refine these predictions. The isotopic label can be used to validate the predicted binding poses and to provide more accurate parameters for the computational models, leading to a more precise understanding of the molecular interactions driving the inhibition.

Systemic Distribution and Metabolic Fate in Preclinical Animal Models (Non-Human)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. The use of isotopically labeled compounds like this compound is the gold standard for such preclinical investigations in animal models.

Absorption, Distribution, and Excretion Studies using this compound

Studies utilizing radiolabeled voglibose have shown that it is poorly absorbed from the gastrointestinal tract. Following oral administration in rats and dogs, the majority of the administered dose is excreted unchanged in the feces. This limited systemic absorption is a key characteristic of voglibose, as its primary site of action is the small intestine. nih.gov

The use of this compound allows for highly sensitive and specific detection of the compound and its metabolites in various biological matrices, such as plasma, urine, and feces. This enables a precise quantification of the extent of absorption and the routes and rates of excretion.

Organ-Specific Accumulation and Elimination in Animal Models

Due to its low absorption, the systemic exposure to voglibose is minimal. However, trace amounts of the drug and its metabolites can be found in various organs. Studies with radiolabeled voglibose in rats have shown that the highest concentrations of radioactivity are found in the gastrointestinal tract, with very low levels detected in other tissues such as the liver, kidney, and plasma. The elimination from these tissues is generally rapid.

This compound would facilitate more detailed studies on organ-specific accumulation. Techniques like whole-body autoradiography or mass spectrometry imaging could be used to visualize the distribution of the labeled compound throughout the animal body with high resolution, providing valuable information on potential off-target accumulation.

Metabolic Profiling and Metabolomics in Animal Tissues (e.g., hypothalamus, liver)

Although voglibose is primarily excreted unchanged, a small fraction may undergo metabolism. Metabolic profiling studies aim to identify and quantify the metabolites of a drug. In the case of voglibose, any metabolites formed would likely be in very low concentrations, making their detection challenging.

The use of this compound is particularly advantageous for such studies. The stable isotope label provides a unique mass signature that allows for the easy differentiation of drug-related material from endogenous compounds in complex biological samples. This facilitates the identification of novel metabolites and the elucidation of metabolic pathways, even for minor routes of biotransformation. While the primary focus of voglibose's action is in the gut, investigating its potential metabolic effects in tissues like the hypothalamus and liver using metabolomics approaches with this compound could reveal any subtle, systemic impacts.

Structural Activity Relationship Sar and Analog Development Research

Synthesis and Biological Evaluation of Voglibose (B1684032) Analogs in In Vitro Systems

The synthesis of voglibose analogs is a key strategy to understand the structural requirements for potent α-glucosidase inhibition. Researchers modify the core structure of voglibose and evaluate the new compounds' biological activity in laboratory settings.

Numerous studies have focused on synthesizing and evaluating voglibose analogs to determine how specific structural changes affect their ability to inhibit α-glucosidase. Modifications often target the cyclitol core or the amino-side chain.

For instance, research inspired by voglibose led to the synthesis of new N-1,3-dihydroxypropylaminocyclitols using (+)-proto-quercitol as the core. vulcanchem.comnih.gov These newly created compounds demonstrated powerful inhibitory effects on rat intestinal α-glucosidases, particularly maltase, with IC50 values in the submicromolar range. vulcanchem.comnih.gov The introduction of a propane-1,3-diol moiety to an aminoquercitol core structure is seen as a promising approach for discovering new, effective α-glucosidase inhibitors. vulcanchem.comnih.gov

Other research has explored different scaffolds. A series of 2-substituted-4,6-diarylpyrimidines were synthesized and showed significant α-glucosidase inhibitory activity, with IC50 values ranging from 19.6 ± 0.21 to 38.9 ± 0.35 μM, which is substantially more potent than the standard, acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). researchgate.net Similarly, benzylidene analogs of oleanolic acid also exhibited potent inhibition, with one analog showing an IC50 value of 0.40 μM, approximately 1,663 times stronger than acarbose. researchgate.net

The inhibitory activities of various synthesized analogs are summarized below.

| Analog Class | Key Structural Modification | Reported IC50 Value (α-glucosidase) | Reference |

|---|---|---|---|

| N-1,3-dihydroxypropylaminocyclitols | Use of (+)-proto-quercitol as cyclitol core | Submicromolar range (potent) | vulcanchem.comnih.gov |

| 2-Substituted-4,6-diarylpyrimidines | Pyrimidine core with varied aryl substitutions | 19.6 - 38.9 μM | researchgate.net |

| Benzimidazole bis-Schiff bases | Benzimidazole scaffold with Schiff base linkages | 2.20 - 88.60 μM | medchemexpress.com |

| Oleanolic Acid Benzylidene Analogs | Modification of oleanolic acid with benzylidene | 0.40 - 3.96 μM | researchgate.net |

| Thiadiazole-containing Schiff bases | Thiadiazole and Schiff base combination | 2.40 ± 0.10 µM (most potent analog) | nih.gov |

| Flavonoid Derivatives | Hybrid of flavonoid and phenylpropionic acid | 15.71 ± 0.21 μM (most potent analog) | frontiersin.org |

These findings indicate that modifications to the core ring structure and its substituents can dramatically influence the inhibitory potency against α-glucosidase. drugbank.com For example, studies on galloyl-1,5-AG analogs revealed that the number and position of galloyl units significantly impact activity, with a galloyl unit at the C-2 position enhancing inhibition and one at the C-4 position decreasing it. drugbank.com

A crucial aspect of analog development is assessing their selectivity. An ideal inhibitor would potently block intestinal α-glucosidases (like maltase and sucrase) while having minimal effect on other enzymes, such as pancreatic α-amylase, to reduce potential side effects. mdpi.com

Voglibose itself is known to be a selective disaccharidase inhibitor with a weaker inhibitory effect on pancreatic α-amylase compared to acarbose. mdpi.com Its inhibitory activity against maltose (B56501) and sucrose (B13894) is reported to be 190-270 times higher than that of acarbose. mdpi.com

The development of analogs aims to refine this selectivity. For example, some thiohydantoin analogs show considerable inhibitory activity against both α-amylase and α-glucosidase, acting as dual inhibitors. mcmaster.ca In contrast, voglibose-inspired N-1,3-dihydroxypropylaminocyclitols were found to be highly potent against rat intestinal maltase and sucrase, indicating a targeted inhibition profile. vulcanchem.comnih.gov Studies on sulfonium-ion analogs, which are structurally distinct from voglibose, have also shown that structural refinements can lead to inhibitors that selectively target mucosal α-glucosidases with high potency. frontiersin.org

Exploration of Structural Modifications on Alpha-Glucosidase Inhibitory Activity

Computational Modeling and In Silico Approaches for Analog Design

Computational methods are increasingly used to rationalize SAR data and guide the design of new, more effective inhibitors, making the drug discovery process more efficient. vulcanchem.com

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. medchemexpress.commdpi.com For α-glucosidase inhibitors, QSAR models can predict the inhibitory potential of newly designed compounds before they are synthesized. mdpi.com

Researchers have successfully developed QSAR models for various classes of α-glucosidase inhibitors. For instance, a linear QSAR model developed for a set of known inhibitors showed a high correlation coefficient (r² = 0.88), indicating its robustness. mdpi.com Such models have been applied to biscoumarin and andrographolide (B1667393) derivatives, revealing that specific molecular descriptors are strongly correlated with anti-α-glucosidase activity. nih.govphysiology.org These models can then be used to design new compounds with potentially even stronger inhibitory effects. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target like α-glucosidase. researchgate.netgriffith.edu.au These features typically include hydrogen-bond acceptors, hydrogen-bond donors, and aromatic rings. researchgate.net

Once a pharmacophore model is established, it can be used as a 3D query to perform a virtual screening of large compound databases to identify novel chemical scaffolds that match the required features. nih.gov This approach has been used to identify promising α-glucosidase inhibitors from existing drug databases through a process called "in silico repositioning". vulcanchem.com Molecular docking studies are then often used to refine these hits, predicting how the candidate molecules will bind within the active site of the enzyme and estimating their binding affinity. researchgate.net This combined approach of pharmacophore modeling, virtual screening, and molecular docking is a powerful tool for discovering new lead compounds for anti-diabetic drug development. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Impact of Isotopic Labeling on SAR Studies (e.g., kinetic isotope effects)

While extensive research exists on voglibose analogs, specific studies on the structure-activity relationship or kinetic isotope effects (KIEs) of Voglibose-13C3 are not widely available in the reviewed literature. However, the principles of isotopic labeling and KIEs are fundamental in enzymology and can be hypothetically applied to understand its mechanism.

A kinetic isotope effect is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. In the context of enzyme kinetics, measuring a KIE can provide profound insight into the transition state of the reaction and help determine the rate-limiting step. For instance, if a C-H bond is broken in the rate-determining step of an enzyme-catalyzed reaction, replacing the hydrogen with deuterium (B1214612) (a heavier isotope) will typically slow the reaction down.

In a hypothetical study involving this compound, labeling one or more of the carbon atoms could help elucidate its binding and inhibitory mechanism. If the binding of voglibose to α-glucosidase involves a conformational change or a specific interaction at a labeled carbon position that is part of the rate-limiting step, a ¹³C KIE might be observed. Such a study would involve comparing the inhibition kinetics of unlabeled voglibose with that of this compound. The presence and magnitude of a KIE would provide valuable data for computational studies to model the transition state structure of the enzyme-inhibitor complex, ultimately aiding in the design of more potent inhibitors that better mimic this transition state. While solvent isotope effects have been studied for α-glucosidase, detailed KIE studies using carbon-labeled inhibitors like this compound represent a potential area for future research.

Future Research Directions and Advanced Applications of Voglibose 13c3

Development of Novel Isotopic Labeling Strategies for Complex Chemical Compounds

The synthesis of isotopically labeled compounds like Voglibose-13C3 is crucial for a wide range of scientific investigations. researchgate.net Future research will focus on developing more efficient and site-specific labeling methods for complex molecules. researchgate.net This includes exploring biosynthetic strategies and multicomponent reactions to introduce isotopes at precise locations within a molecule. researchgate.netresearchgate.net Such advancements will enable more detailed and accurate studies of molecular interactions and metabolic transformations. researchgate.net

Key areas for development include:

Site-Specific Labeling: Techniques that allow for the introduction of isotopes at specific atoms within a complex molecule are highly valuable for mechanistic studies using NMR, IR, and mass spectrometry. researchgate.net

Multi-Isotope Labeling: The simultaneous use of multiple isotopes (e.g., 13C, 15N, 2H) can provide a more comprehensive picture of metabolic pathways. sigmaaldrich.comutoronto.ca

Cost-Effective Synthesis: Developing more economical methods for producing isotopically labeled compounds will make these powerful research tools more accessible to the scientific community. sigmaaldrich.comintl-isotope-soc.org

Integration of this compound in Multi-Omics Research (e.g., fluxomics, metaproteomics)

The integration of this compound into multi-omics approaches, such as fluxomics and metaproteomics, holds immense potential for unraveling the complexities of biological systems.

Fluxomics: This field measures the rates of metabolic reactions in a biological system. nih.gov By using 13C-labeled substrates like this compound, researchers can trace the flow of carbon atoms through metabolic pathways, providing a dynamic view of cellular metabolism. nih.govphysoc.org This approach can be used to:

Determine absolute flux through central carbon metabolism. nih.gov

Identify shifts in metabolic pathways in response to different conditions. physoc.org

Elucidate the metabolic phenotypes of cells and organisms. nih.gov

Metaproteomics: This involves the large-scale characterization of proteins from a community of organisms, such as the gut microbiota. nih.gov Combining metaproteomics with stable isotope probing using this compound can help to:

Identify the proteins involved in the metabolism of Voglibose (B1684032) by the gut microbiota. nih.gov

Understand the functional roles of different microbial species in drug metabolism. nih.gov

Explore the interactions between the host and the gut microbiome at a molecular level. nih.gov

Elucidation of Host-Microbe Co-Metabolism Pathways in Animal Models

The gut microbiota plays a crucial role in the metabolism of many drugs, including Voglibose. e-dmj.org this compound can be used as a tracer in animal models to investigate the intricate metabolic interplay between the host and its gut microbes. youtube.comnih.gov

Research Focus:

Identifying Microbial Metabolites: Tracing the 13C label from this compound can help identify the specific metabolites produced by the gut microbiota. e-dmj.org

A study on the gut mycobiome in mice has shown that the composition of fungi in the gut is influenced by diet and correlates with metabolic outcomes. doctaris.com This highlights the importance of considering all components of the gut microbiome in metabolic studies.

Application of this compound in Environmental Fate and Persistence Studies

Understanding the environmental fate and persistence of pharmaceuticals is essential for assessing their potential ecological impact. epa.govresearchgate.net Stable isotope-labeled compounds like this compound are invaluable tools in these studies. nih.gov

Key Applications:

Tracing Environmental Pathways: this compound can be used to track the movement and transformation of Voglibose in various environmental compartments, such as water, soil, and sediment. epa.govnih.govcriver.com

Identifying Degradation Products: The 13C label helps in the identification of degradation products, providing insights into the mechanisms of environmental breakdown. nih.govcriver.com

Assessing Persistence: These studies can determine the half-life of Voglibose in the environment, which is a key parameter for assessing its persistence. researchgate.netnih.gov

Multimedia models can be used to simulate the environmental fate of chemicals and assess their potential impact on a larger scale. europa.eu

Utilization in Advanced Analytical Method Development for Impurity Profiling

Ensuring the purity of pharmaceutical compounds is a critical aspect of drug development and quality control. numberanalytics.comresearchgate.net this compound can serve as an internal standard in the development of advanced analytical methods for impurity profiling of Voglibose. numberanalytics.combiomedres.us

Advantages of using this compound:

Improved Accuracy and Precision: As an internal standard, this compound can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of impurities. numberanalytics.com

Enhanced Sensitivity: The use of mass spectrometry-based methods, such as LC-MS, with a stable isotope-labeled internal standard allows for the sensitive detection and quantification of impurities, even at trace levels. biomedres.us

Method Validation: this compound is essential for the validation of analytical methods to ensure they are fit for their intended purpose. numberanalytics.comresearchgate.net

Common Analytical Techniques for Impurity Profiling:

| Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | A widely used technique for separating and quantifying impurities in pharmaceuticals. numberanalytics.combiomedres.us |

| Gas Chromatography (GC) | Suitable for the analysis of volatile impurities. numberanalytics.com |

| Mass Spectrometry (MS) | Provides information about the molecular weight and structure of impurities. numberanalytics.combiomedres.us |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the structural elucidation of impurities. numberanalytics.com |

Expansion of Preclinical Research Models Utilizing Stable Isotope Tracers

Stable isotope tracers are widely used in preclinical research to study various aspects of physiology and metabolism. physoc.orgslideshare.net The application of this compound in preclinical models can provide valuable insights into its mechanism of action and its effects on the body.

Potential Research Areas:

Bioavailability Studies: this compound can be used to accurately determine the bioavailability of Voglibose, especially for poorly water-soluble drugs. mdpi.com

Metabolic Flux Analysis: Tracing the 13C label can reveal how Voglibose affects metabolic fluxes in different tissues and organs. youtube.comnih.gov

Disease Models: The use of this compound in animal models of diseases like diabetes can help to elucidate the therapeutic mechanisms of Voglibose. chemimpex.comresearchgate.netnih.govnih.gov

The development of advanced analytical techniques, such as laser-based stable isotope analysis, allows for real-time tracking of labeled nutrients, providing a more dynamic understanding of metabolic processes. youtube.com

Q & A

Basic: What safety protocols are essential for handling Voglibose-13C3 in laboratory settings?

This compound must be handled with strict adherence to GHS hazard classifications, including skin, eye, and inhalation protection. Key precautions include:

- Use of PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure .

- Conducting experiments in well-ventilated areas or fume hoods to mitigate inhalation risks .

- Avoiding contact with oxidizing agents and high temperatures to prevent hazardous decomposition .

- Immediate decontamination procedures (e.g., washing skin with soap/water, flushing eyes for 15 minutes) in case of exposure .

Basic: How should researchers design experiments to ensure reproducibility of this compound pharmacokinetic studies?

Experimental design should prioritize:

- Detailed methodology : Document synthesis steps, purification methods, and analytical conditions (e.g., HPLC gradients, mass spectrometry parameters) to enable replication .

- Control groups : Include unlabeled Voglibose as a comparator to validate isotopic labeling efficacy .

- Data transparency : Publish raw datasets, calibration curves, and instrument settings in supplementary materials to address variability .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound across studies?

Contradictions may arise from differences in model systems (e.g., in vitro vs. in vivo) or analytical sensitivity. Mitigation strategies include:

- Cross-validation : Replicate conflicting studies using identical protocols (e.g., enzyme sources, incubation times) .

- Meta-analysis : Systematically compare experimental conditions (pH, temperature, cofactors) to identify confounding variables .

- Isotope tracing : Use this compound in tracer assays to distinguish host vs. microbial metabolism in complex systems .

Basic: What analytical techniques are recommended for confirming this compound purity and isotopic enrichment?

- High-resolution mass spectrometry (HRMS) : Quantify 13C incorporation and detect isotopic impurities .

- Nuclear magnetic resonance (NMR) : Verify structural integrity and rule out deuteration artifacts .

- Chromatographic methods : Use HPLC with UV/RI detection to assess chemical purity (>98%) and stability under storage conditions .

Advanced: What methodological frameworks optimize hypothesis-driven research on this compound's mechanism of action?

Adopt structured approaches such as:

- PICO framework : Define Population (e.g., cell lines), Intervention (dose/concentration), Comparison (unlabeled drug), and Outcome (enzyme inhibition kinetics) .

- FINER criteria : Ensure questions are Feasible (resource-appropriate), Novel (address literature gaps), and Relevant to diabetes research .

- Iterative hypothesis testing : Use dose-response assays and knock-out models to validate α-glucosidase inhibition specificity .

Advanced: How can researchers enhance detection sensitivity of this compound in heterogeneous biological matrices?

- Sample preparation : Optimize protein precipitation (e.g., acetonitrile) and solid-phase extraction to reduce matrix interference .

- Tandem mass spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) for selective quantification in plasma/tissue .

- Internal standardization : Use deuterated analogs (e.g., Voglibose-d4) to correct for ion suppression/enhancement effects .

Basic: What ethical guidelines apply to preclinical studies using this compound?

- Non-human protocols : Adhere to institutional animal care guidelines (e.g., 3R principles) for in vivo studies .

- Data integrity : Avoid selective reporting; disclose all adverse effects (e.g., hypoglycemia in animal models) .

- Material disposal : Follow hazardous waste regulations for 13C-labeled compounds to prevent environmental contamination .

Advanced: How should researchers address batch-to-batch variability in this compound synthesis?

- Quality control (QC) metrics : Mandate certificates of analysis (CoA) with isotopic purity (>99%) and residual solvent profiles .

- Inter-laboratory validation : Share samples with independent labs to verify reproducibility of synthetic routes .

- Stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.